

# GaTx2: Application Notes and Protocols for Researchers

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## Compound of Interest

Compound Name: GaTx2

Cat. No.: B612383

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This document provides detailed application notes and protocols for the use of **GaTx2**, a highly potent and selective peptide blocker of the ClC-2 chloride channel. **GaTx2**, isolated from the venom of the scorpion *Leiurus quinquestriatus hebraeus*, serves as an invaluable tool for investigating the physiological and pathophysiological roles of ClC-2 channels in various cellular and systemic processes.<sup>[1]</sup>

## Product Information and Purchasing

**GaTx2** is a 29-amino acid peptide with a molecular weight of approximately 3192.54 Da.<sup>[2][3]</sup> It is available from several commercial suppliers as a lyophilized powder.

Table 1: **GaTx2** Supplier and Purchasing Information

Supplier	Product Name	Catalog Number (Example)	Purity	Available Quantities	Price (USD, Example)
Smartox Biotechnology	GaTx2	10GTX002-00100	>98%	0.1 mg, 0.5 mg, 1 mg	€220 - €1100
MedchemExpress	GaTx2	HY-P1475	98.00%	100 µg	\$550
Mayflower Bioscience (Distributor for Smartox)	GaTx2	10GTX002-00100	>98%	0.1 mg	\$293

Note: Prices are subject to change and may vary based on quantity and supplier. Researchers should confirm current pricing with the respective vendors.

Table 2: **GaTx2** Technical Data

Property	Value	Reference
Molecular Weight	3192.54 Da	[2][3]
Amino Acid Sequence	VSCEDCPDHCSTQKARAKC DNDKCVCEPI	[3]
Disulfide Bridges	Cys3-Cys19, Cys6-Cys24, Cys10-Cys26	[1]
Purity	>98%	[1][2]
Appearance	White lyophilized solid	[1]
Solubility	Water or saline buffer (up to 1 mg/ml)	[3][4]
Storage	Store lyophilized powder at -20°C. Reconstituted solutions should be aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles. Long-term storage in solution is not recommended.	[2][4][5]

## Mechanism of Action and Biological Activity

**GaTx2** is a highly specific blocker of ClC-2 chloride channels, exhibiting a voltage-dependent apparent dissociation constant ( $K_d$ ) in the picomolar range (~20-50 pM), making it the most potent ClC-2 inhibitor described.[1][2][6] It acts as a gating modifier, slowing the activation of ClC-2 channels by increasing the latency to their first opening, without affecting the channel's conductance.[1] **GaTx2** shows high selectivity for ClC-2 over other ClC family members (ClC-0, ClC-1, ClC-3, ClC-4), as well as other chloride channels like CFTR and calcium-activated chloride channels (CaCCs), and voltage-gated potassium channels.[1][6]

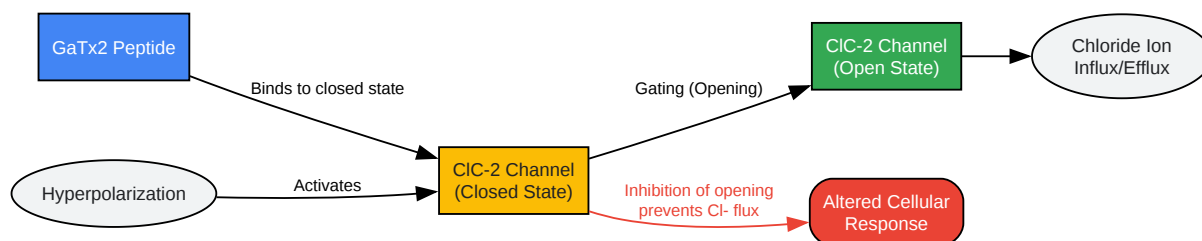
Table 3: **GaTx2** Binding and Kinetic Properties

Parameter	Value	Experimental Condition	Reference
Apparent Kd	~20 pM	Two-Electrode Voltage-Clamp (TEVC) on rabbit ClC-2 expressed in oocytes	[1]
Apparent Kd	~50 pM	Not specified	[6]
kon (Association rate constant)	$43 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	TEVC recordings	[7]
koff (Dissociation rate constant)	$0.0034 \text{ s}^{-1}$	TEVC recordings	[7]

## Signaling Pathways and Experimental Workflows

**GaTx2**'s high affinity and specificity make it an excellent tool to dissect the roles of ClC-2 in various signaling pathways and cellular processes. ClC-2 channels are implicated in regulating neuronal excitability, transepithelial transport, and maintaining ion homeostasis.[8]

Below are diagrams illustrating the mechanism of **GaTx2** action and a general experimental workflow for its application.



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- To cite this document: BenchChem. [GaTx2: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612383#gatx2-supplier-and-purchasing-information>]

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